molecular formula C6H4BrN3O B152542 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one CAS No. 956077-63-7

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Cat. No. B152542
CAS RN: 956077-63-7
M. Wt: 214.02 g/mol
InChI Key: ORAOUEGATNRXHQ-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a chemical compound with the CAS number 956077-63-7 .


Synthesis Analysis

The synthesis of compounds bearing a 1H-pyrazolo[3,4-c]pyridin-7(6H)-one skeleton, such as 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one, has been described in the literature . These compounds have been designed and synthesized for their potential as soluble guanylyl cyclase (sGC) agonists .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one has been modified to enable efficient sGC binding and stimulation . The N6-alkylation of the skeleton was explored, while a pyrimidine ring, substituted with various C5′-polar groups, was installed at position C3 . Benzyl and pyrimidine substituents were introduced as vital moieties for potent sGC stimulation, to specific positions of a 1H-pyrazolo[3,4-c]pyridin-7(6H)-one scaffold .


Chemical Reactions Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one, has been extensively studied . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one include its density, melting point, boiling point, and molecular structure .

Scientific Research Applications

Synthesis of Derivatives

The compound “3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one” can be used as a building block in the synthesis of various derivatives. Researchers have developed multiple synthetic strategies and approaches for pyrazolopyridine derivatives, which are systematized according to the method to assemble the pyrazolopyridine system .

Biological Evaluation for Cancer Therapy

Derivatives of pyrazolopyridine have been evaluated biologically for their potential in cancer therapy. For example, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3, which are essential in various types of tumors . It’s plausible that “3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one” could serve a similar role in the design of cancer-targeting drugs.

Microwave-Assisted Synthesis

This compound may also be involved in microwave-assisted synthesis processes. Literature data suggests that microwave-assisted synthesis is a viable method for creating pyrazolopyridine derivatives, including multicomponent reactions and synthesis of pyrazolopyridines as fragments of polycyclic structures .

Chemical Synthesis and Chromatography

Given its structure, “3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one” could be used in chemical synthesis and chromatography within life sciences, material sciences, and analytical fields as indicated by the expertise of scientists working with similar compounds .

Future Directions

The future directions for research on 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one and similar compounds could involve further exploration of their synthesis, structure-activity relationships, and potential biomedical applications . The interest in these compounds is due to their close similarity with the purine bases adenine and guanine .

properties

IUPAC Name

3-bromo-2,6-dihydropyrazolo[3,4-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-5-3-1-2-8-6(11)4(3)9-10-5/h1-2H,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAOUEGATNRXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

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